(2S)-2-Amino-3-(4-chloro-3-methoxyphenyl)propanoic acid
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Overview
Description
(2S)-2-Amino-3-(4-chloro-3-methoxyphenyl)propanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-(4-chloro-3-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methoxybenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 4-chloro-3-methoxybenzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Hydrolysis: The amine undergoes hydrolysis to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-Amino-3-(4-chloro-3-methoxyphenyl)propanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Enzyme Inhibition Studies: It is used in studies to investigate its potential as an enzyme inhibitor.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Chemical Intermediates: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(4-chloro-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (2S)-2-Amino-3-(4-chlorophenyl)propanoic acid
- (2S)-2-Amino-3-(3-methoxyphenyl)propanoic acid
- (2S)-2-Amino-3-(4-methoxyphenyl)propanoic acid
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring distinguishes these compounds from each other.
- Unique Properties: (2S)-2-Amino-3-(4-chloro-3-methoxyphenyl)propanoic acid is unique due to the combined presence of both chloro and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-chloro-3-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8H,4,12H2,1H3,(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSYRLUHXAYEMH-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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